N-(Prop-2-yn-1-yl)hexan-1-amine
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Overview
Description
N-(Prop-2-yn-1-yl)hexan-1-amine is an organic compound belonging to the class of propargylamines. Propargylamines are characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to an amine. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Prop-2-yn-1-yl)hexan-1-amine can be synthesized through various methods. One common approach involves the reaction of hexan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at room temperature . Another method includes the use of Grignard reagents, where hexan-1-amine reacts with propargyl magnesium bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity while minimizing waste. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(Prop-2-yn-1-yl)hexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-yn-1-yl)benzylamine
- N-(Prop-2-yn-1-yl)cyclohexylamine
- N-(Prop-2-yn-1-yl)phenethylamine
Uniqueness
N-(Prop-2-yn-1-yl)hexan-1-amine is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to other propargylamines, it has a distinct balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
53146-00-2 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-prop-2-ynylhexan-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h2,10H,3,5-9H2,1H3 |
InChI Key |
ZRNFWXWWROPKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC#C |
Origin of Product |
United States |
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